molecular formula C10H9ClN2O B12332651 4(3H)-Quinazolinone, 6-chloro-2-ethyl-

4(3H)-Quinazolinone, 6-chloro-2-ethyl-

Cat. No.: B12332651
M. Wt: 208.64 g/mol
InChI Key: XATATDGBMYCLOI-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-chloro-2-ethyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-chloro-2-ethyl- typically involves the cyclization of appropriate anthranilic acid derivatives with suitable reagents. One common method is the reaction of 6-chloro-2-ethyl-anthranilic acid with formamide under acidic conditions to yield the desired quinazolinone compound . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4(3H)-Quinazolinone, 6-chloro-2-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-chloro-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to quinazoline or other reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, quinazolines, and other heterocyclic compounds with potential biological activities.

Scientific Research Applications

4(3H)-Quinazolinone, 6-chloro-2-ethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-chloro-2-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to various biological effects.

Comparison with Similar Compounds

4(3H)-Quinazolinone, 6-chloro-2-ethyl- can be compared with other quinazolinone derivatives, such as:

    4(3H)-Quinazolinone, 6-chloro-2-methyl-: Similar structure but with a methyl group instead of an ethyl group at the 2nd position.

    4(3H)-Quinazolinone, 6-chloro-2-phenyl-: Contains a phenyl group at the 2nd position, leading to different chemical properties and biological activities.

    4(3H)-Quinazolinone, 6-chloro-2-isopropyl-: Features an isopropyl group at the 2nd position, which affects its steric and electronic properties.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

6-chloro-2-ethyl-6H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h3-6H,2H2,1H3

InChI Key

XATATDGBMYCLOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C2=CC(C=CC2=N1)Cl

Origin of Product

United States

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